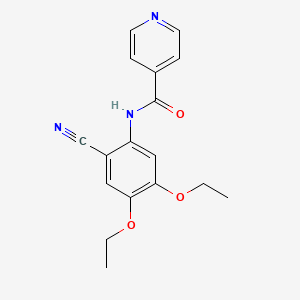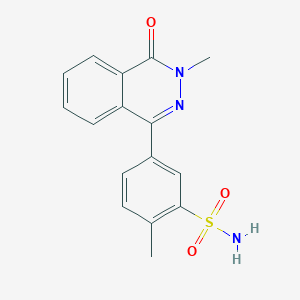![molecular formula C21H24FNO2 B5593293 4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a carbonyl group. This carbonyl group is further connected to a phenyl ring. The molecule also contains a 2-methyl-2-butanol moiety .
Molecular Structure Analysis
The azetidine ring in the molecule is a saturated four-membered ring with one nitrogen atom. This ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the phenyl ring and the fluorophenyl group could potentially influence the molecule’s reactivity and interactions with other molecules or biological targets.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the azetidine ring, the carbonyl group, and the phenyl ring. The azetidine ring could potentially undergo ring-opening reactions, while the carbonyl group could be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the polar carbonyl group and the aromatic phenyl ring could influence its solubility, while the azetidine ring could impact its stereochemistry .Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions. For instance, phenylboronic acid, a compound that also contains a phenyl group, is known to be harmful if swallowed .
Orientations Futures
The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential biological activities. Given the diverse biological activities exhibited by compounds with similar structures, this compound could be a promising candidate for drug discovery .
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-21(2,25)12-10-15-4-3-5-17(14-15)20(24)23-13-11-19(23)16-6-8-18(22)9-7-16/h3-9,14,19,25H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWBIWZBRGSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)
![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)
![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)
